![molecular formula C17H25N3O4 B2802453 Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate CAS No. 1803605-73-3](/img/structure/B2802453.png)
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803605-73-3 . It has a molecular weight of 335.4 . The IUPAC name for this compound is tert-butyl 3-((2-(acetamidomethyl)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate . It is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H25N3O4/c1-12(21)19-10-13-9-14(5-7-18-13)23-15-6-8-20(11-15)16(22)24-17(2,3)4/h5,7,9,15H,6,8,10-11H2,1-4H3,(H,19,21) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.4 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate and its derivatives have been synthesized and structurally analyzed for various scientific purposes. The compound exemplifies all-cis trisubstituted pyrrolidin-2-ones, highlighting the significance of its structural configuration, such as in the synthesis of (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, which showcases the application of tert-butyl groups in stabilizing complex molecular structures through intramolecular hydrogen bonding (Weber, Ettmayer, Hübner, & Gstach, 1995).
Catalytic Activity and Mechanistic Studies
The compound has been involved in the study of catalytic activities and mechanisms, such as in the metabolism of CP-533,536, where tert-butyl groups are crucial in understanding the metabolic pathways and the role of cytochrome P450 isoforms in drug development processes. This indicates the importance of tert-butyl derivatives in pharmacokinetic studies (Prakash, Wang, O’Connell, & Johnson, 2008).
Advanced Material Synthesis
The compound's derivatives are utilized in synthesizing advanced materials, such as poly(pyridine–imide)s with tert-butyl substituents, demonstrating the tert-butyl group's effect on improving material properties like solubility, thermal stability, and fluorescent properties. This highlights its utility in developing high-performance polymers with specific functional attributes (Lu, Wu, Xiao, Dong, Zhao, & Hu, 2014).
Molecular and Supramolecular Chemistry
In molecular and supramolecular chemistry, the compound and its analogs are pivotal in studying weak intermolecular interactions and their influence on molecular conformation and supramolecular assembly. For instance, diverse supramolecular arrangements influenced by CH⋯O/CH⋯π/H⋯H interactions in substituted oxopyrrolidine analogs are critical for understanding the principles guiding molecular self-assembly and its potential applications in material science and nanochemistry (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Enzymatic and Chemical Transformations
Research on tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate derivatives extends to enzymatic and chemical transformations, such as C-demethylation processes in liver microsomes, providing insights into the metabolic stability and potential therapeutic applications of these compounds. These studies are crucial for drug design and development, offering a deeper understanding of the metabolic fate of pharmaceuticals (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Propriétés
IUPAC Name |
tert-butyl 3-[2-(acetamidomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(21)19-10-13-9-14(5-7-18-13)23-15-6-8-20(11-15)16(22)24-17(2,3)4/h5,7,9,15H,6,8,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXSJWLOPIVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)
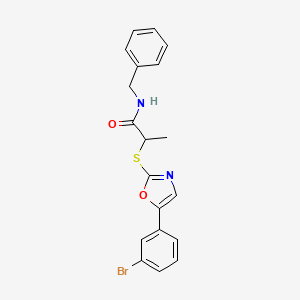
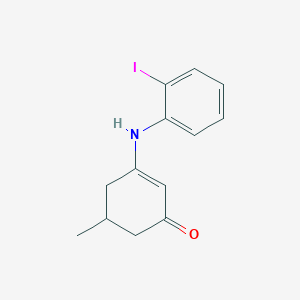
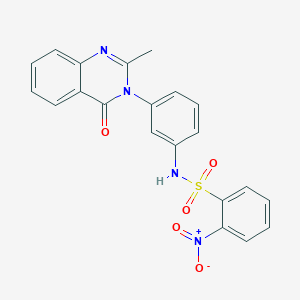
![5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2802378.png)
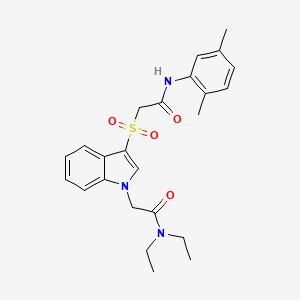
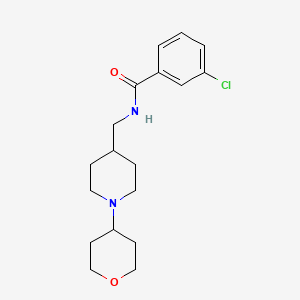
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2802383.png)
![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)
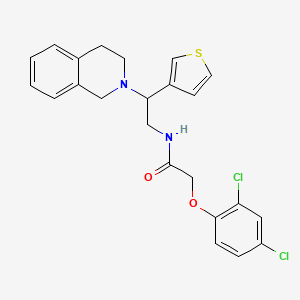
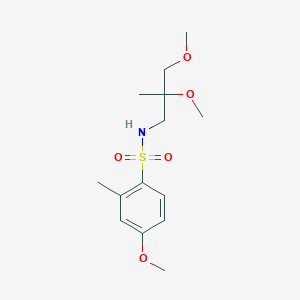
![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)
![3-(4-methoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2802393.png)